

Formamide, N-1-naphthalenyl- molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Formamide, N-1-naphthalenyl-*

Cat. No.: *B1596110*

[Get Quote](#)

An In-Depth Technical Guide to **Formamide, N-1-naphthalenyl-**

Abstract

Formamide, N-1-naphthalenyl-, also known as N-(1-Naphthyl)formamide, is a distinct chemical entity belonging to the amide family, characterized by a formyl group attached to the nitrogen of 1-naphthylamine. While not a household name, this compound serves as a crucial building block in synthetic organic chemistry and holds latent potential in the development of analytical reagents and novel therapeutic agents. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, structural chemistry, applications, and safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Molecular and Physical Properties

The foundational attributes of a molecule are critical for predicting its behavior and planning its application in experimental settings. **Formamide, N-1-naphthalenyl-** is a solid at room temperature, possessing a unique combination of a planar naphthalene ring system and a polar amide group.

Caption: Chemical structure of **Formamide, N-1-naphthalenyl-**.

Quantitative Data Summary

The physicochemical properties of **Formamide, N-1-naphthalenyl-** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₉ NO	[1]
Molecular Weight	171.2 g/mol	[1]
CAS Number	6330-51-4	[1]
Appearance	White to light yellow/orange powder/crystal	[2]
Purity	Typically ≥98%	[1]
Melting Point	138-142 °C	[2]
Crystal System	Orthorhombic	[3]

Structural Chemistry Insights

X-ray crystallography studies reveal that in its solid state, **Formamide, N-1-naphthalenyl-** molecules are organized in a crystal lattice stabilized by a network of intermolecular hydrogen bonds.[3] Specifically, N—H…O and C—H…O interactions, along with π–π stacking between the naphthalene rings, are the dominant forces.[3] This ordered arrangement and the strong intermolecular forces are consistent with its solid nature and relatively high melting point. All bond lengths and angles within the molecule are within normal ranges, indicating a stable, low-energy conformation.[3]

Synthesis and Characterization

The synthesis of **Formamide, N-1-naphthalenyl-** is straightforward and can be accomplished efficiently in a laboratory setting. Its characterization relies on standard analytical techniques to confirm its identity and purity.

Laboratory Synthesis Protocol

The most direct method for synthesizing N-(1-Naphthyl)formamide is through the N-formylation of 1-naphthylamine. A procedure adapted from established literature provides a reliable

pathway.[3]

Causality of Experimental Choices:

- Reactants: 1-Naphthylamine is the amine source, and formic acid serves as both the formylating agent and the solvent.
- Excess Formic Acid: Using a significant excess of formic acid drives the reaction equilibrium towards the product side, ensuring a high conversion of the starting amine. It also obviates the need for an additional solvent.
- Heating: The reaction requires thermal energy to overcome the activation barrier for the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration.

[Click to download full resolution via product page](#)

Caption: Workflow for the laboratory synthesis of N-(1-Naphthyl)formamide.

Step-by-Step Methodology:

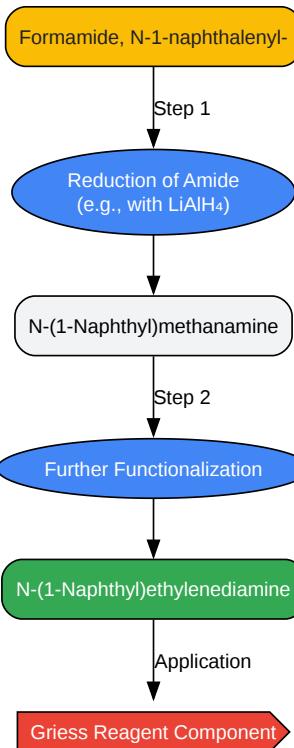
- Charging the Reactor: In a round-bottom flask equipped with a reflux condenser, combine commercially available 1-naphthylamine with a tenfold excess of formic acid.
- Reaction: Heat the mixture to reflux and maintain this temperature for several hours until TLC or LC-MS analysis indicates the consumption of the starting amine.
- Workup: Allow the reaction mixture to cool to ambient temperature. Slowly pour the solution into a beaker of cold water, which will cause the less soluble product to precipitate.
- Isolation: Collect the precipitated solid by vacuum filtration.
- Purification: Wash the solid cake on the filter with copious amounts of water to remove residual formic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

- Drying: Dry the purified product under vacuum to yield the final N-(1-Naphthyl)formamide.

Spectroscopic Characterization

Confirming the structure of the synthesized product is essential. The following are the expected spectroscopic signatures.

- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR: The spectrum is expected to show distinct signals for the formyl proton (CHO) as a singlet, the amide proton (NH) as a broad singlet, and a complex multiplet pattern in the aromatic region corresponding to the seven protons of the naphthalene ring system.[4]
 - ^{13}C NMR: The carbon spectrum should reveal a signal for the carbonyl carbon around 160-170 ppm, along with multiple signals in the aromatic region (110-140 ppm) corresponding to the ten carbons of the naphthalene ring.[4]
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected absorption bands include:
 - $\sim 3300 \text{ cm}^{-1}$: A medium, sharp peak corresponding to the N-H stretching vibration of the secondary amide.[5]
 - $1680\text{-}1640 \text{ cm}^{-1}$: A strong absorption known as the "Amide I" band, which arises from the C=O stretching vibration.[5]
 - $\sim 1540 \text{ cm}^{-1}$: A strong "Amide II" band resulting from a combination of N-H bending and C-N stretching.[5]
 - $3100\text{-}3000 \text{ cm}^{-1}$ & $1600\text{-}1450 \text{ cm}^{-1}$: Multiple medium-to-weak bands from aromatic C-H and C=C stretching of the naphthyl ring, respectively.[5]
 - $800\text{-}770 \text{ cm}^{-1}$: A strong C-H out-of-plane bending band, characteristic of 1-substituted naphthalenes.[5]
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak $[\text{M}]^+$ at an m/z value of 171, corresponding to the molecular weight of the compound.


Applications in Research and Development

Formamide, N-1-naphthalenyl- is primarily valued as a chemical intermediate. Its utility stems from the reactivity of the formamide group and the unique properties of the naphthalene scaffold.

Precursor for Analytical Reagents: The Griess Test

One of the most significant applications of this compound is as a direct precursor to N-(1-Naphthyl)ethylenediamine.^[6] This diamine is the critical coupling component in the Griess test, a widely used colorimetric method for the quantitative analysis of nitrite and nitrate ions.^[6] The Griess test is indispensable in various fields:

- Biomedical Research: For measuring nitric oxide (NO) production in biological samples, as NO is rapidly converted to nitrite and nitrate.
- Environmental Analysis: For determining nitrate/nitrite levels in water, a key indicator of water quality.
- Food Science: For monitoring nitrite concentrations used as preservatives in cured meats.

[Click to download full resolution via product page](#)

Caption: Logical pathway from **Formamide, N-1-naphthalenyl-** to the Griess Reagent.

A Scaffold in Drug Discovery

The naphthalene ring is a privileged scaffold in medicinal chemistry. Naphthyl-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties. For instance, formamidine pesticides, which share structural similarities, are known for their biological activity.^[7] N-(1-Naphthyl)formamide serves as a valuable starting material for generating libraries of more complex molecules. Researchers can modify the formyl group or the naphthalene ring to explore structure-activity relationships (SAR) in the quest for new therapeutic leads.

Safety, Handling, and Storage

As a research chemical, proper handling of **Formamide, N-1-naphthalenyl-** is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, a robust safety profile can be constructed by considering the hazards associated with its constituent parts: the formamide functional group and the naphthylamine core.

- Formamide Hazards: Formamide itself is classified as a substance that may damage fertility or the unborn child and is suspected of causing cancer.^[8]
- Aromatic Amine Hazards: Naphthylamine derivatives can cause skin and eye irritation.^[9]

Hazard Profile:

- Health Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. Suspected of causing genetic defects, cancer, and damage to fertility or the unborn child through prolonged exposure.
- Physical Hazards: Combustible solid. Avoid dust formation, which can create an explosive mixture with air.

Recommended Precautions:

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
 - Eye Protection: Use safety glasses with side-shields or chemical goggles.
 - Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
 - Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from heat and ignition sources.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

First-Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

Formamide, N-1-naphthalenyl- is more than a simple organic molecule; it is a versatile tool for the modern scientist. Its well-defined structure, straightforward synthesis, and role as a

precursor to vital analytical reagents and potential drug scaffolds make it a compound of significant interest. By understanding its core properties, synthetic pathways, and safety requirements, researchers can effectively and safely leverage this chemical building block to advance their scientific and developmental goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 6330-51-4 Cas No. | N-(1-Naphthyl)formamide | Apollo [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]
- 7. Chemistry, biological activity, and uses of formamidine pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Formamide, N-1-naphthalenyl- molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596110#formamide-n-1-naphthalenyl-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com